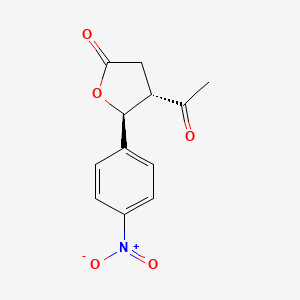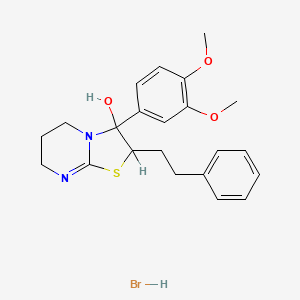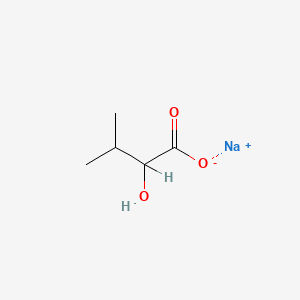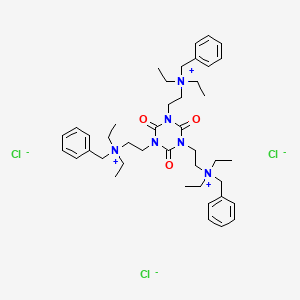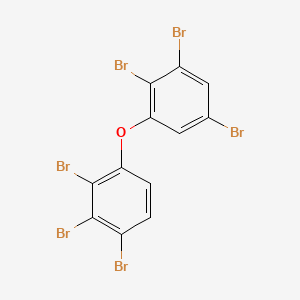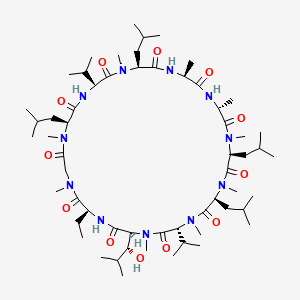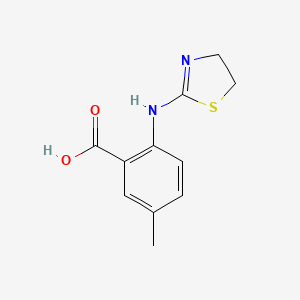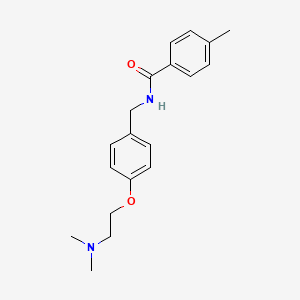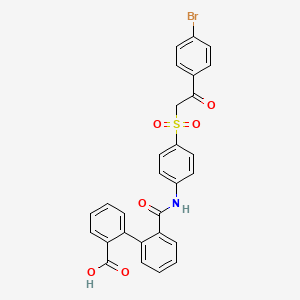
2'-(((4-((2-(4-Bromophenyl)-2-oxoethyl)sulfonyl)phenyl)amino)carbonyl)-(1,1'-biphenyl)-2-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2’-(((4-((2-(4-Bromophenyl)-2-oxoethyl)sulfonyl)phenyl)amino)carbonyl)-(1,1’-biphenyl)-2-carboxylic acid is a complex organic compound with potential applications in various scientific fields. This compound features a biphenyl core with multiple functional groups, including a bromophenyl moiety, a sulfonyl group, and a carboxylic acid group. Its unique structure allows it to participate in diverse chemical reactions and makes it a valuable subject for research in chemistry, biology, medicine, and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2’-(((4-((2-(4-Bromophenyl)-2-oxoethyl)sulfonyl)phenyl)amino)carbonyl)-(1,1’-biphenyl)-2-carboxylic acid typically involves multiple steps, starting from readily available starting materials. One common approach is to first synthesize the bromophenyl derivative, followed by the introduction of the sulfonyl group and the biphenyl core. The final step involves the formation of the carboxylic acid group.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled reaction temperatures, and efficient purification techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
2’-(((4-((2-(4-Bromophenyl)-2-oxoethyl)sulfonyl)phenyl)amino)carbonyl)-(1,1’-biphenyl)-2-carboxylic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce the oxidation state of certain atoms.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines or thiols). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcome.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce various functional groups onto the bromophenyl moiety.
Wissenschaftliche Forschungsanwendungen
2’-(((4-((2-(4-Bromophenyl)-2-oxoethyl)sulfonyl)phenyl)amino)carbonyl)-(1,1’-biphenyl)-2-carboxylic acid has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It can be used to study the interactions between small molecules and biological macromolecules, such as proteins and nucleic acids.
Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.
Wirkmechanismus
The mechanism of action of 2’-(((4-((2-(4-Bromophenyl)-2-oxoethyl)sulfonyl)phenyl)amino)carbonyl)-(1,1’-biphenyl)-2-carboxylic acid depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity and affecting cellular processes. The presence of multiple functional groups allows the compound to engage in various interactions, including hydrogen bonding, hydrophobic interactions, and covalent bonding.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds include other biphenyl derivatives with different substituents, such as:
- 2-(4-Bromophenyl)propionic acid
- 4’-(2-Bromoethyl)benzoic acid
- N-{4-[(4-Bromophenyl)sulfonyl]benzoyl}-L-valine derivatives
Uniqueness
The uniqueness of 2’-(((4-((2-(4-Bromophenyl)-2-oxoethyl)sulfonyl)phenyl)amino)carbonyl)-(1,1’-biphenyl)-2-carboxylic acid lies in its specific combination of functional groups, which allows it to participate in a wide range of chemical reactions and interact with various molecular targets
Eigenschaften
CAS-Nummer |
160986-39-0 |
|---|---|
Molekularformel |
C28H20BrNO6S |
Molekulargewicht |
578.4 g/mol |
IUPAC-Name |
2-[2-[[4-[2-(4-bromophenyl)-2-oxoethyl]sulfonylphenyl]carbamoyl]phenyl]benzoic acid |
InChI |
InChI=1S/C28H20BrNO6S/c29-19-11-9-18(10-12-19)26(31)17-37(35,36)21-15-13-20(14-16-21)30-27(32)24-7-3-1-5-22(24)23-6-2-4-8-25(23)28(33)34/h1-16H,17H2,(H,30,32)(H,33,34) |
InChI-Schlüssel |
OKTLWPQLEWHHLY-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C(=C1)C2=CC=CC=C2C(=O)O)C(=O)NC3=CC=C(C=C3)S(=O)(=O)CC(=O)C4=CC=C(C=C4)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


